trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid
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Overview
Description
trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid: is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a benzyloxycarbonyl group and a methoxy group attached to the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid typically involves the protection of the amino group of pyrrolidine, followed by the introduction of the benzyloxycarbonyl group. The methoxy group is then introduced through a substitution reaction. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents and catalysts to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new medications for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may play a role in modulating the compound’s activity, while the methoxy group can influence its chemical reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- trans-1-(Benzyloxycarbonyl)-4-(tert-butyldiphenylsilyloxy)pyrrolidine-3-carboxylic acid
- trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid
Comparison: Compared to similar compounds, trans-1-(Benzyloxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid is unique due to the presence of the methoxy group, which can significantly influence its chemical properties and reactivity. The benzyloxycarbonyl group provides stability and protection, making it a valuable intermediate in various synthetic processes.
Properties
Molecular Formula |
C14H17NO5 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
(3R,4S)-4-methoxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-19-12-8-15(7-11(12)13(16)17)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12-/m1/s1 |
InChI Key |
NNNYMDBEEBKFDR-VXGBXAGGSA-N |
Isomeric SMILES |
CO[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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